molecular formula C11H16O B14717409 2,6-Dimethyl-4-propylphenol CAS No. 13037-82-6

2,6-Dimethyl-4-propylphenol

Cat. No.: B14717409
CAS No.: 13037-82-6
M. Wt: 164.24 g/mol
InChI Key: HJZJMARGPNJHHG-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-propylphenol is an organic compound belonging to the class of phenols. It is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, which is substituted with two methyl groups at the 2 and 6 positions and a propyl group at the 4 position. This compound is known for its phenolic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-propylphenol can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylphenol with propyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of a propyl halide (e.g., propyl bromide) to introduce the propyl group at the 4 position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using similar reaction conditions but optimized for higher yields and efficiency. Catalysts and specific reaction conditions are often employed to ensure the selective introduction of the propyl group at the desired position on the benzene ring.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-propylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under specific conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroxy derivatives with reduced functional groups.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2,6-Dimethyl-4-propylphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-propylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The compound’s structure allows it to interact with enzymes, receptors, and other cellular components, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: Lacks the propyl group at the 4 position.

    4-Propylphenol: Lacks the methyl groups at the 2 and 6 positions.

    2,6-Dimethoxy-4-propylphenol: Contains methoxy groups instead of methyl groups at the 2 and 6 positions.

Uniqueness

2,6-Dimethyl-4-propylphenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties

Properties

CAS No.

13037-82-6

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2,6-dimethyl-4-propylphenol

InChI

InChI=1S/C11H16O/c1-4-5-10-6-8(2)11(12)9(3)7-10/h6-7,12H,4-5H2,1-3H3

InChI Key

HJZJMARGPNJHHG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1)C)O)C

Origin of Product

United States

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